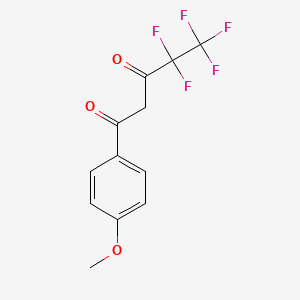

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photoluminescence Properties in Europium Complexes

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione (PFMP) has been utilized in synthesizing europium (III) complexes, exhibiting enhanced photoluminescence properties. These complexes, characterized by various spectroscopic techniques, show typical europium (III) red emissions. The europium ion within these complexes is in a highly polarizable ligand field, contributing to their photoluminescence characteristics. Particularly, europium (III) complexes with PFMP and the auxiliary ligand 2,2-dipyridine display the longest lifetime values, highest quantum yields, and color coordinates matching pure red color (Wan, Lyu, Du, Wang, & Yin, 2018).

Synthesis of Tris(beta-diketonate)europium(III) Complexes

A related compound, 4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione (HPFNP), has been synthesized for creating new tris(beta-diketonate)europium(III) complexes. These complexes, characterized by spectroscopic techniques, exhibit room-temperature PL spectra composed of typical Eu(3+) red emissions. The substitution of solvent molecules by bidentate nitrogen ligands in these complexes significantly enhances their quantum yields and lifetime values (Raj, Biju, & Reddy, 2008).

Structural and Thermal Properties

The structural and thermal properties of cyano-substituted azoderivatives of β-diketones, including derivatives of pentane-2,4-dione, have been explored. These compounds demonstrate high thermal stability with distinct phase transition peaks. This study provides insights into the stability and structural characteristics of such derivatives (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, & Pombeiro, 2011).

Vibrational Assignment and Hydrogen Bond Strength

Research on derivatives of pentane-2,4-dione, like 3-(ortho-methoxyphenylthio) and 3-(para-methoxyphenylthio)pentane-2,4-dione, focuses on their molecular structure, vibrational assignment, and hydrogen bond strength. These studies, utilizing Density Functional Theory (DFT) calculations and experimental data, contribute to understanding the strength and characteristics of hydrogen bonds in these derivatives (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

Room-Temperature Fluorination Reactions

The fluorination of pentane-2,4-dione at room temperature using CsSO4F leads to the formation of various fluorinated derivatives. These reactions and their products contribute to the broader understanding of fluorination processes in organic chemistry (Stavber & Zupan, 1983).

Mechanism of Action

Target of Action

The primary target of the compound 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione is europium (III) ions . This compound, also known as a β-diketone ligand, has been used to synthesize novel europium (III) complexes .

Mode of Action

The interaction of this compound with its targets involves the formation of complexes with europium (III) ions . This process is facilitated by ancillary ligands such as 2,2-dipyridine, 1,10-phenanthroline, and 4,7-diphenyl-1,10-phenanthroline .

Biochemical Pathways

The biochemical pathways affected by this compound involve the photoluminescence properties of europium (III) complexes . The compound contributes to the creation of a highly polarizable ligand field around the europium ion, which is indicated by higher values of intensity parameter Ω2 .

Pharmacokinetics

Its use in the synthesis of europium (iii) complexes suggests that it may have significant chemical stability .

Result of Action

The action of this compound results in the formation of europium (III) complexes that exhibit strong photoluminescence . These complexes show typical europium (III) red emissions in solid state and chloroform solution, assigned to 5 D 0 → 7 F j ( j = 0–4) transitions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the photoluminescence properties of the resulting europium (III) complexes can be affected by the nature of the solvent, with notable emissions observed in both solid state and chloroform solution .

Biochemical Analysis

Biochemical Properties

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions such as europium (III). The compound interacts with enzymes, proteins, and other biomolecules through its β-diketone moiety, which can chelate metal ions and facilitate various biochemical processes. For instance, it has been used to synthesize highly luminescent europium complexes, which exhibit efficient energy transfer and luminescent properties .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the photophysical properties of cells when used in the synthesis of luminescent materials, thereby impacting cellular imaging and diagnostic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The β-diketone moiety of the compound can chelate metal ions, leading to the formation of stable complexes. These complexes can inhibit or activate enzymes, alter gene expression, and induce changes in cellular functions. The compound’s ability to form luminescent complexes with europium (III) ions is a key aspect of its molecular mechanism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that while low doses of the compound can be beneficial for certain biochemical applications, high doses may lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is essential for optimizing its use in biochemical applications .

properties

IUPAC Name |

4,4,5,5,5-pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F5O3/c1-20-8-4-2-7(3-5-8)9(18)6-10(19)11(13,14)12(15,16)17/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNNOPVEPSVSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)